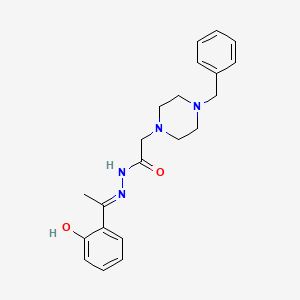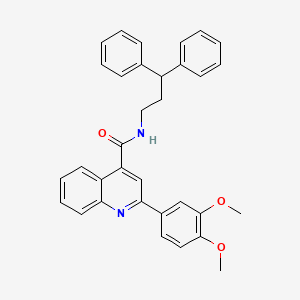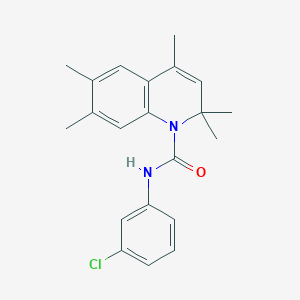![molecular formula C30H19N3O5 B11659079 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B11659079.png)
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is a complex organic compound that belongs to the class of dibenzo[a,c]phenazine derivatives.
Preparation Methods
The synthesis of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dibenzo[a,c]phenazine core, followed by the introduction of the 4-Methyl-3-nitrophenyl and 2-oxoethyl groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used. The major products formed from these reactions depend on the specific reagents and conditions employed
Scientific Research Applications
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate involves its ability to absorb light and generate reactive species. In photoinitiation systems, the compound absorbs light and undergoes a photochemical reaction to produce reactive radicals that initiate polymerization. In fluorescent probes, the compound’s fluorescence properties allow it to detect specific molecules by emitting light upon excitation .
Comparison with Similar Compounds
Similar compounds to 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate include:
Dibenzo[a,c]phenazine-11,12-dicarbonitrile (DBPzDCN): Known for its use in near-infrared electroluminescent devices.
DMAC-11-DPPZ and PXZ-11-DPPZ: These compounds are used in OLED applications and have high external quantum efficiencies. The uniqueness of this compound lies in its specific functional groups that provide distinct photophysical properties and reactivity
Properties
Molecular Formula |
C30H19N3O5 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] phenanthro[9,10-b]quinoxaline-11-carboxylate |
InChI |
InChI=1S/C30H19N3O5/c1-17-10-11-18(15-26(17)33(36)37)27(34)16-38-30(35)19-12-13-24-25(14-19)32-29-23-9-5-3-7-21(23)20-6-2-4-8-22(20)28(29)31-24/h2-15H,16H2,1H3 |
InChI Key |
NXOQNXBQZJEFBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11658997.png)

![2-chloro-N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11659016.png)
![ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B11659023.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B11659029.png)
![(6Z)-6-{3-bromo-4-[2-(4-bromophenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11659033.png)
methanethione](/img/structure/B11659040.png)

![6-Cyclopropyl-4-(2-furyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B11659047.png)
![4-[(E)-[(4-Ethoxyphenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B11659055.png)

![3,3'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzoic acid)](/img/structure/B11659066.png)
![2-Phenyl-4-[3-(2-phenylquinazolin-4-yl)phenyl]quinazoline](/img/structure/B11659068.png)

